4-(2-Benzofuranyl)-2,6-dibromo-phenol
CAS No.: 51073-15-5
Cat. No.: VC0194454
Molecular Formula: C14H8Br2O2
Molecular Weight: 368.03
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51073-15-5 |
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Molecular Formula | C14H8Br2O2 |
Molecular Weight | 368.03 |
IUPAC Name | 4-(1-benzofuran-2-yl)-2,6-dibromophenol |
Standard InChI | InChI=1S/C14H8Br2O2/c15-10-5-9(6-11(16)14(10)17)13-7-8-3-1-2-4-12(8)18-13/h1-7,17H |
SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CC(=C(C(=C3)Br)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates two distinct aromatic systems:
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A benzofuran ring (1-benzofuran-2-yl group), comprising a fused benzene and furan ring, which contributes π-electron density and planar rigidity.
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A 2,6-dibromophenol group, where bromine atoms occupy the ortho positions relative to the phenolic hydroxyl group .
The IUPAC name, 4-(1-benzofuran-2-yl)-2,6-dibromophenol, reflects this arrangement (Figure 1). Spectroscopic characterization via -NMR would reveal distinct proton environments:
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Benzofuran protons: aromatic signals at δ 6.8–7.5 ppm (coupling patterns dependent on substitution).
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Phenolic -OH: broad singlet near δ 5.5 ppm (exchangeable).
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Bromine’s electron-withdrawing effect deshields adjacent protons, shifting resonances downfield .
Table 1: Key Structural and Physical Properties
Reactivity and Stability
The phenolic -OH group enables acid-base behavior (pKa ~9–10), facilitating deprotonation under alkaline conditions. Bromine substituents direct electrophilic substitution to the para position relative to existing bromines, though steric hindrance may limit reactivity. The benzofuran moiety’s electron-rich furan oxygen enhances susceptibility to electrophilic attack at the 5-position .
Stability Considerations:
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Photolabile due to aryl bromide bonds; prolonged UV exposure may degrade the compound.
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Susceptible to oxidative cleavage of the furan ring under strong oxidizing conditions .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis is reported for 4-(2-benzofuranyl)-2,6-dibromo-phenol, analogous methodologies suggest a multi-step approach:
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Benzofuran Synthesis:
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Bromination:
Table 2: Bromination Conditions from Analogous Reactions
Purification and Scalability
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane eluents.
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Crystallization: Ethanol-water mixtures precipitate high-purity product (>95%) .
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Challenges:
Analytical Characterization
Spectroscopic Techniques
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Mass Spectrometry (MS):
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IR Spectroscopy:
Chromatographic Methods
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